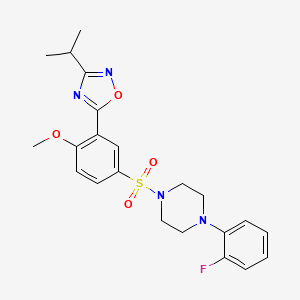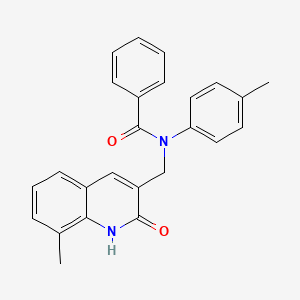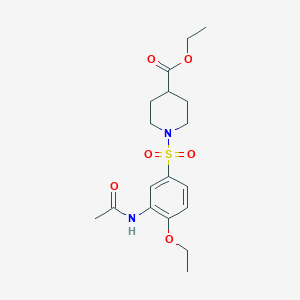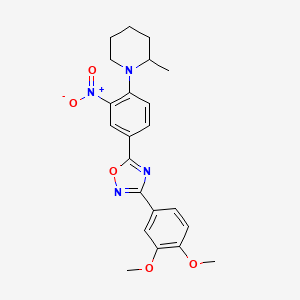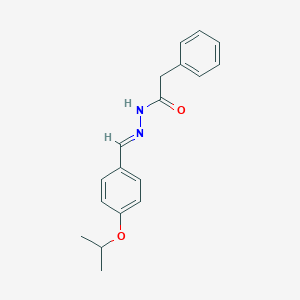
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. MPAA is a hydrazide derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cells. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to bind to the ribosome, which is responsible for protein synthesis, and prevent the formation of new proteins. This leads to the inhibition of cell growth and division, which is why N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has potential applications in cancer research.
Biochemical and Physiological Effects:
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to have a number of biochemical and physiological effects. In cancer cells, N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to induce apoptosis, or programmed cell death. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells. In addition, N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide in lab experiments is its potential to inhibit the growth of cancer cells, making it a useful tool in cancer research. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide. One area of research is the development of new compounds based on the structure of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide that may have improved efficacy and reduced toxicity. Another area of research is the study of the mechanism of action of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide, which may lead to the development of new drugs that target protein synthesis in cells. Finally, the potential applications of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide in the treatment of neurodegenerative disorders and as a new class of antibiotics warrant further investigation.
合成法
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide can be synthesized through a number of methods, including the reaction of 2-phenylacetic acid hydrazide with 1-methyl-4-piperidone in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 2-phenylacetic acid hydrazide with 1-methyl-4-piperidone in the presence of acetic acid and acetic anhydride. The yield of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide can vary depending on the method used, with the highest yield reported to be 72%.
科学的研究の応用
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of study is cancer research, where N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-phenyl-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(2)22-17-10-8-16(9-11-17)13-19-20-18(21)12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAWAIRGONAIAJ-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

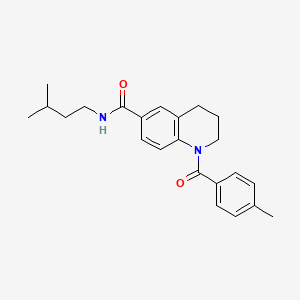
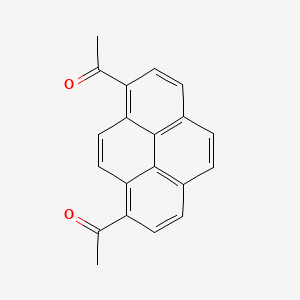
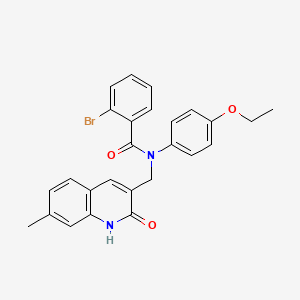
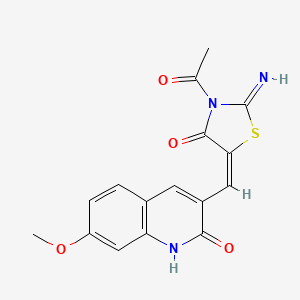
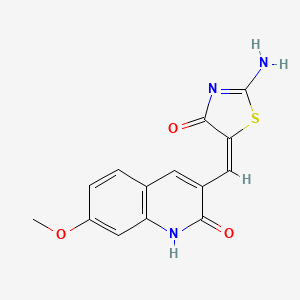
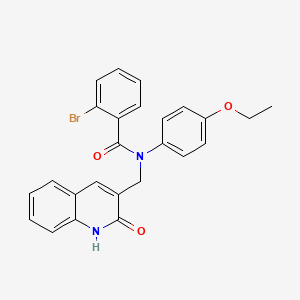
![N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)
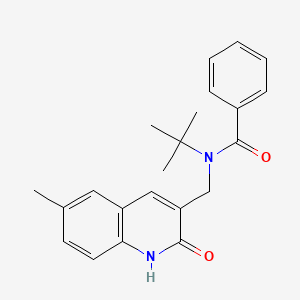

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
